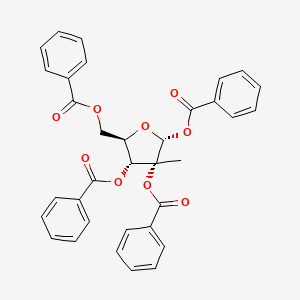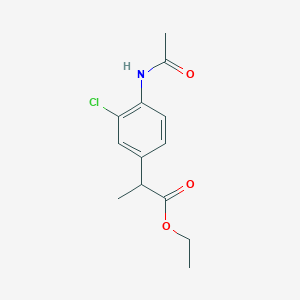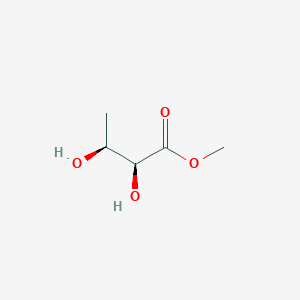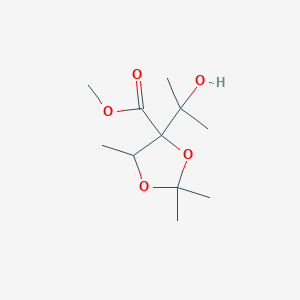
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol (TOTP) is a polyhydroxy fatty acid (PFA) that is found in a variety of plant sources. It is a biologically active molecule and has been studied for its potential therapeutic applications. TOTP has been found to have anti-inflammatory, antioxidant, and anti-cancer properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.
Starting Materials
1,2-Dibromoethane, Sodium hydroxide, Ethylene glycol, Hydrogen peroxide, Sulfuric acid, Sodium carbonate, Sodium chloride, Sodium sulfate, Wate
Reaction
Step 1: Ethylene glycol is reacted with sodium hydroxide to form sodium ethylene glycolate., Step 2: 1,2-Dibromoethane is added to the sodium ethylene glycolate solution and the mixture is heated to form 1,2-bis(2-hydroxyethoxy)ethane., Step 3: 1,2-bis(2-hydroxyethoxy)ethane is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 1,2-bis(2-hydroperoxyethoxy)ethane., Step 4: The resulting 1,2-bis(2-hydroperoxyethoxy)ethane is treated with sodium carbonate to form 3,6,9,12-tetraoxatricosane-1,24-diol., Step 5: 3,6,9,12-tetraoxatricosane-1,24-diol is further reacted with sodium hydroxide and sodium chloride to form 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol., Step 6: The product is purified by recrystallization and drying.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been studied for its potential to treat diabetes, obesity, and metabolic syndrome. It has also been studied for its potential to reduce the risk of cardiovascular disease.
Wirkmechanismus
The exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol is still unknown. However, it is believed to work by activating the PPARγ receptor, which is involved in regulating lipid and glucose metabolism. It is also believed to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation.
Biochemische Und Physiologische Effekte
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the risk of cardiovascular disease. In addition, 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has been found to reduce the risk of obesity and metabolic syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have a number of beneficial effects. However, there are some limitations to using 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol in lab experiments. For example, it is not possible to accurately measure the exact amount of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol that is present in a sample, and it is difficult to determine the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol.
Zukünftige Richtungen
There are a number of potential future directions for 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol research. These include further research into its potential therapeutic applications, such as its potential to treat diabetes, obesity, and metabolic syndrome. Additionally, research into the exact mechanism of action of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide insight into how it works and how it could be used to treat various diseases. Finally, research into the exact biochemical and physiological effects of 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol could provide further insight into its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
54350-53-7 |
|---|---|
Produktname |
3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetrapentacontan-1-ol |
Molekularformel |
C₄₀H₈₂O₁₅ |
Molekulargewicht |
803.07 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






